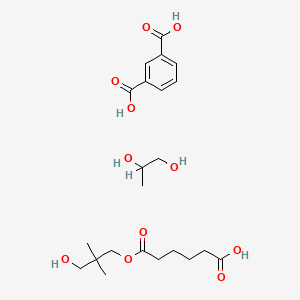
Benzene-1,3-dicarboxylic acid;6-(3-hydroxy-2,2-dimethylpropoxy)-6-oxohexanoic acid;propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, and 1,2-propanediol is a complex polymer known for its diverse applications in various fields. This compound is formed through the polymerization of 1,3-benzenedicarboxylic acid with other monomers such as 2,2-dimethyl-1,3-propanediol, hexanedioic acid, and 1,2-propanediol. The resulting polymer exhibits unique properties that make it suitable for use in industrial, medical, and scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, and 1,2-propanediol typically involves a polycondensation reaction. This reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the polymerization process. The monomers are heated together, allowing the formation of ester bonds between the carboxylic acid groups and the hydroxyl groups of the diols.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization techniques. These methods ensure consistent quality and high yield of the polymer. The process involves precise control of temperature, pressure, and reaction time to achieve the desired molecular weight and properties of the polymer.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, and 1,2-propanediol undergoes various chemical reactions, including:
Esterification: Formation of ester bonds during polymerization.
Hydrolysis: Breakdown of ester bonds in the presence of water or acidic/basic conditions.
Oxidation: Reaction with oxidizing agents leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Catalysts: Commonly used catalysts include titanium-based compounds and organometallic catalysts.
Solvents: Organic solvents such as toluene or xylene are often used to dissolve the monomers and facilitate the reaction.
Temperature and Pressure: The reactions are typically carried out at elevated temperatures (150-250°C) and under reduced pressure to remove by-products like water.
Major Products Formed
The primary product of the polymerization reaction is the polymer itself, which can be further processed into various forms such as films, fibers, or molded articles. Hydrolysis of the polymer can yield the original monomers or their derivatives.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, and 1,2-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polymerization mechanisms and kinetics.
Biology: Employed in the development of biodegradable materials for medical implants and drug delivery systems.
Medicine: Utilized in the fabrication of biocompatible scaffolds for tissue engineering.
Industry: Applied in the production of high-performance coatings, adhesives, and packaging materials.
Mechanism of Action
The mechanism by which this polymer exerts its effects is primarily through its physical and chemical properties. The ester bonds in the polymer backbone provide flexibility and durability, making it suitable for various applications. The polymer can interact with biological tissues, promoting cell adhesion and proliferation, which is crucial for medical applications such as tissue engineering.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol, 2,2-dimethyl-1,3-propanediol, hexanedioic acid, and 1,1-methylenebis(4-isocyanatocyclohexane) .
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-cyclohexanedimethanol, 2,2-dimethyl-1,3-propanediol, hexanedioic acid, and 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid .
Uniqueness
The uniqueness of 1,3-benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, hexanedioic acid, and 1,2-propanediol lies in its specific combination of monomers, which imparts distinct mechanical and chemical properties. This polymer exhibits excellent thermal stability, biodegradability, and biocompatibility, making it highly versatile for various applications.
Properties
CAS No. |
61809-81-2 |
|---|---|
Molecular Formula |
C22H34O11 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;6-(3-hydroxy-2,2-dimethylpropoxy)-6-oxohexanoic acid;propane-1,2-diol |
InChI |
InChI=1S/C11H20O5.C8H6O4.C3H8O2/c1-11(2,7-12)8-16-10(15)6-4-3-5-9(13)14;9-7(10)5-2-1-3-6(4-5)8(11)12;1-3(5)2-4/h12H,3-8H2,1-2H3,(H,13,14);1-4H,(H,9,10)(H,11,12);3-5H,2H2,1H3 |
InChI Key |
MIKYXQXNTVEZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.CC(C)(CO)COC(=O)CCCCC(=O)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















